PD153035 Hydrochloride

Kinase Selectivity Profiling Off-Target Screening EGFR Signaling

Procure PD153035 HCl (SU-5271, AG1517) for definitive EGFR kinase inhibition without confounding RTK activity. >1,000,000-fold selectivity over PDGFR/FGFR/InsR makes it the benchmark probe for phosphoproteomics, kinase SAR, and xenograft PD studies—sustained tumor concentrations >12 h post-i.p. dosing. Its steep SAR means analogs risk 80-fold activity deviations; insist on authentic PD153035 HCl. High purity ≥98% ensures reproducible results.

Molecular Formula C16H15BrClN3O2
Molecular Weight 396.7 g/mol
CAS No. 183322-45-4
Cat. No. B1679113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD153035 Hydrochloride
CAS183322-45-4
SynonymsPD153035;  PD 153035;  PD-153035;  PD153035 HCl;  PD153035 hydrochloride.
Molecular FormulaC16H15BrClN3O2
Molecular Weight396.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl
InChIInChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
InChIKeyZJOKWAWPAPMNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD153035 Hydrochloride: A Reference-Standard EGFR Inhibitor for Selective Kinase Profiling and Mechanistic Studies


PD153035 Hydrochloride (SU-5271, AG1517, ZM 252868; CAS: 183322-45-4) is a 4-anilinoquinazoline derivative that functions as a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Characterized by a 3-bromoanilino substituent and 6,7-dimethoxy groups on the quinazoline core, this compound serves as a definitive chemical probe for dissecting EGFR-dependent signaling pathways due to its well-validated selectivity profile and its historical role as a benchmark in the development of quinazoline-based kinase inhibitors [2].

Why PD153035 Hydrochloride Cannot Be Substituted with Generic 'EGFR Inhibitors' in Critical Experiments


Although multiple compounds are broadly classified as 'EGFR inhibitors', the 4-anilinoquinazoline class exhibits profound functional divergence. PD153035 occupies a unique position as a purely EGFR-selective, non-covalent probe, distinguishing it from irreversible alkylating inhibitors (e.g., PD168393) and dual EGFR/HER2 inhibitors (e.g., lapatinib). Its selectivity window is critical: substitution with later-generation clinical agents like gefitinib or erlotinib introduces confounding mutant-EGFR biases and distinct off-target transcriptional effects not observed with PD153035 [1]. Furthermore, the structure-activity relationship (SAR) of this scaffold is 'unusually steep' [2]; minor modifications to the 3-bromo or 6,7-dimethoxy motif can cause dramatic (up to 80-fold) deviations from predicted activity, rendering structurally similar analogs functionally non-equivalent and unsuitable as direct replacements without re-validation.

Procurement Guide: Quantitative Differentiation of PD153035 Hydrochloride vs. Key Comparators


Biochemical Selectivity: >1,000,000-Fold Window Against PDGFR/FGFR/InsR/Src Kinases

PD153035 exhibits exceptional biochemical selectivity for EGFR over a broad panel of other tyrosine kinases. In cell-free kinase assays, PD153035 inhibits EGFR with a Ki of 5.2–6 pM and an IC50 of 25–29 pM . In contrast, at concentrations as high as 50 µM, the compound shows negligible inhibition of PDGFR, FGFR, CSF-1 receptor, insulin receptor, and Src tyrosine kinases . This represents a selectivity window exceeding 1,000,000-fold (50 µM vs. ~5 pM). This profile is substantially cleaner than that of pan-HER or multi-kinase EGFR inhibitors used in similar contexts.

Kinase Selectivity Profiling Off-Target Screening EGFR Signaling

Cellular Target Engagement: Nanomolar Potency in A431 Cells Without ErbB2 Cross-Reactivity

In cellular assays, PD153035 potently inhibits EGF-stimulated EGFR autophosphorylation in A431 human epidermoid carcinoma cells with an IC50 of 14 nM . This cellular activity distinguishes it from the irreversible inhibitor PD168393, which, while more potent on isolated EGFR (IC50 = 0.7 nM), also inhibits ErbB2 (HER2) in cells (IC50 ~100 nM) . PD153035's cellular action is confined to EGFR, preserving ErbB2 signaling integrity, a key differentiator for pathway-specific studies.

Cellular Target Engagement EGFR Autophosphorylation Cancer Cell Biology

In Vivo Tumor Retention: Sustained Micromolar Tumor Exposure Despite Rapid Plasma Clearance

In an athymic nude mouse xenograft model bearing A431 human epidermoid tumors, a single intraperitoneal (i.p.) dose of 80 mg/kg PD153035 achieved peak plasma and tumor concentrations of 50 µM and 22 µM, respectively, within 15 minutes [1]. Critically, while plasma levels fell below 1 µM by 3 hours, the tumor concentration remained in the micromolar range for at least 12 hours. This sustained tumor retention correlated with a rapid 80–90% suppression of EGFR tyrosine phosphorylation in the tumor tissue [1]. This tissue-specific retention profile is a key differentiator from many earlier-generation quinazoline leads that lacked this degree of tumor penetration and residence time.

In Vivo Pharmacology Pharmacokinetics Xenograft Model

Mutant EGFR Profiling: Preserved Activity Against Activating Mutations Without Pan-ErbB Suppression

In an ELISA-based biochemical assay profiling clinically relevant kinase inhibitors against mutant EGFR forms, PD153035 and its close analog AG1478 were both found to be active against wild-type and activating mutant EGFR proteins [1]. This contrasts with the broader activity of irreversible pan-ErbB inhibitors like CI-1033 and EKB-569, which exhibited 'dramatic inhibitory effects on all EGFR forms' [1]. This positions PD153035 as a valuable reference standard for evaluating the 'mutant-selective' versus 'pan-EGFR' properties of newer compounds.

Mutant EGFR NSCLC Kinase Inhibitor Selectivity

Off-Target Transcriptional Safety: Absence of Fra-1 Induction Compared to Gefitinib

A comparative study monitoring the effects of EGFR inhibitors on mRNA expression in a mouse model revealed a key differentiator: gefitinib strongly induced expression of Fosl1 (encoding Fra-1), a marker predictive of interstitial lung disease (ILD), whereas PD153035 (AG1517) and erlotinib did not elicit this transcriptional response [1]. This indicates that the Fra-1 induction is an off-target effect specific to gefitinib and not a class-wide property of all EGFR inhibitors.

Adverse Effect Prediction Transcriptional Profiling Kinase Inhibitor Safety

Validated Application Scenarios for PD153035 Hydrochloride Based on Quantitative Evidence


Definitive Chemical Probe for Isolating EGFR-Specific Signaling Cascades

Procure PD153035 when the research objective requires unambiguous attribution of a phenotype to EGFR kinase activity without confounding activity from other receptor tyrosine kinases. Its >1,000,000-fold selectivity window over PDGFR, FGFR, and InsR (Section 3, Evidence Item 1) makes it the reagent of choice for phosphoproteomics or transcriptomics studies aimed at defining the EGFR-dependent 'signalosome'.

Acute In Vivo Target Engagement Studies in Xenograft Models

Select PD153035 for acute pharmacodynamic (PD) studies in mouse xenograft models where sustained, local target suppression is required without complex formulation. Its unique pharmacokinetic profile—achieving micromolar tumor concentrations that persist for >12 hours despite rapid plasma clearance (Section 3, Evidence Item 3)—enables robust target modulation with simple i.p. dosing, simplifying experimental logistics and reducing animal stress compared to continuous infusion protocols. [1]

Comparative Oncology Studies Investigating 'Mutant-Selective' vs. 'Pan-ErbB' Profiles

Utilize PD153035 as an essential reference standard in the development and characterization of next-generation EGFR inhibitors. Its defined activity profile against wild-type and activating mutant EGFR (Section 3, Evidence Item 4) serves as a benchmark for distinguishing 'mutant-selective' candidates from pan-ErbB inhibitors, enabling researchers to accurately quantify improvements in therapeutic index. [2]

Safety Profiling Studies Requiring a Gefitinib-Distinct Comparator

Employ PD153035 as a comparator in studies aimed at dissecting the off-target transcriptional effects of clinical EGFR inhibitors. As demonstrated by the absence of Fra-1 induction (Section 3, Evidence Item 5), PD153035 provides a cleaner baseline for evaluating on-target EGFR effects versus compound-specific toxicities, such as those associated with gefitinib in lung models. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD153035 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.